(2,6-dimethylpiperidin-1-yl){5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is a complex organic compound with a molecular formula of C11H16N4O4 . This compound is characterized by the presence of a piperidine ring substituted with two methyl groups, a furyl group, and a pyrazole ring with a nitro substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as 2,6-dimethylpiperidine . The pyrazole ring is prepared by reacting a hydrazine derivative with a β-dicarbonyl compound under acidic or basic conditions
Industrial Production Methods
In industrial settings, the production of (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is typically carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine and pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE include various substituted derivatives, such as amino-substituted pyrazoles and piperidines .
Scientific Research Applications
Chemistry
In chemistry, (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. The presence of the nitro group and the pyrazole ring makes it a candidate for drug development .
Medicine
In medicine, (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising compound for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE involves its interaction with molecular targets, such as enzymes and receptors. The nitro group and the pyrazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by interacting with specific binding sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
(2,6-DIMETHYLPIPERIDINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE: This compound is closely related but lacks the furyl group.
Uniqueness
The uniqueness of (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE lies in its combination of a piperidine ring, a pyrazole ring with a nitro substituent, and a furyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C16H20N4O4 |
---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C16H20N4O4/c1-11-4-3-5-12(2)19(11)16(21)15-7-6-14(24-15)10-18-9-13(8-17-18)20(22)23/h6-9,11-12H,3-5,10H2,1-2H3 |
InChI Key |
ZDGCBSFFZNWMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.